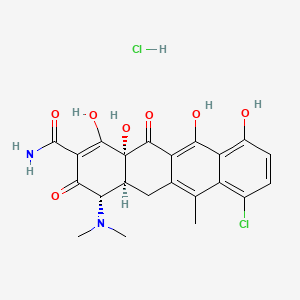

![molecular formula C15H16O9 B586563 4-[(E)-2-Carboxyethenyl]phenyl beta-D-glucopyranosiduronic acid CAS No. 214689-30-2](/img/structure/B586563.png)

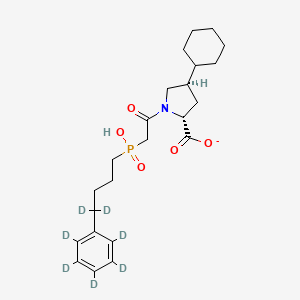

4-[(E)-2-Carboxyethenyl]phenyl beta-D-glucopyranosiduronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Physical And Chemical Properties Analysis

The compound appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The exact physical and chemical properties such as melting point, boiling point, flash point, etc., are not available for this specific compound.科学的研究の応用

De novo Biosynthesis

p-Coumaric acid glucuronide is used in the de novo biosynthesis of p-coumaric acid and caffeic acid from carboxymethyl-cellulose by microbial co-culture strategy . This strategy has received much attention due to its economical and environmentally friendly nature. The final titer of p-CA in 30 g/L CMC medium was increased to 71.71 mg/L, which was 155.9-fold higher than that achieved in mono-culture .

Therapeutic Applications

p-Coumaric acid glucuronide has been found to have anti-necrotic, anti-cholestatic and anti-amoebic activities . It has been shown to significantly reduce the levels of the necrosis biomarker, alanine aminotransferase, and completely prevent the increase in the levels of the cholestasis markers, alkaline phosphatase and γ-glutamyl transpeptidase in rats intoxicated with CCl4 as well as in those subjected to BDL .

Antioxidant Properties

p-Coumaric acid glucuronide has been found to have antioxidant properties . It has been shown to have a positive effect on the prevention and treatment of diseases by inhibiting oxidative stress .

Anti-tumor Properties

p-Coumaric acid glucuronide also has anti-tumor properties . It has been shown to have various biological activities, such as antioxidant, anti-inflammatory, analgesic and anti-antimicrobial properties .

Antibacterial Efficacy

p-Coumaric acid glucuronide has been found to have broad-spectrum antibacterial efficacy . It has been used in studies to understand its molecular exposition of antibacterial efficacy .

Drug Development

p-Coumaric acid glucuronide has been used in new approaches and advancements in drug development . It has been used in the development of drugs from phenolic p-coumaric acid .

作用機序

Target of Action

p-Coumaric acid glucuronide, also known as (2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid, primarily targets Prostaglandin reductase 1 in humans . This enzyme plays a crucial role in the metabolism of prostaglandins, which are lipid compounds that have diverse hormone-like effects in animals . It also targets Histidine ammonia-lyase in Rhodobacter sphaeroides , an enzyme involved in the breakdown of histidine .

Mode of Action

It’s known that p-coumaric acid, the parent compound, exhibits various biological activities such as antioxidant, anti-inflammatory, analgesic, and anti-antimicrobial properties . These effects are likely due to its interaction with its targets and the resulting changes in cellular processes .

Biochemical Pathways

p-Coumaric acid glucuronide is involved in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids . It’s also part of the phenylpropanoid biosynthesis pathway, which leads to the production of flavonoids and other secondary metabolites . These pathways and their downstream effects play a significant role in plant metabolism and human health .

Pharmacokinetics

Studies on p-coumaric acid, the parent compound, suggest that it has favorable adme (absorption, distribution, metabolism, and excretion) properties . It’s known to be stable in mouse liver microsomes (MLM) and human liver microsomes (HLM), suggesting good metabolic stability . The hepatic extraction ratio of the compound is found to be in the intermediate range .

Result of Action

For instance, it significantly reduced the levels of the necrosis biomarker, alanine aminotransferase, and completely prevented the increase in the levels of the cholestasis markers, alkaline phosphatase and γ-glutamyl transpeptidase in rats intoxicated with CCl4 .

Action Environment

The action, efficacy, and stability of p-Coumaric acid glucuronide can be influenced by various environmental factors. For instance, the bioavailability of hydroxycinnamic acids (HCAs), a class of compounds that includes p-Coumaric acid, can be affected by the release from the food matrix after ingestion

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O9/c16-9(17)6-3-7-1-4-8(5-2-7)23-15-12(20)10(18)11(19)13(24-15)14(21)22/h1-6,10-13,15,18-20H,(H,16,17)(H,21,22)/b6-3+/t10-,11-,12+,13-,15+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOKJXEKPKWKYKR-KPGYTNHDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747381 |

Source

|

| Record name | 4-[(E)-2-Carboxyethenyl]phenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(E)-2-Carboxyethenyl]phenyl beta-D-glucopyranosiduronic acid | |

CAS RN |

214689-30-2 |

Source

|

| Record name | 4-[(E)-2-Carboxyethenyl]phenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione](/img/structure/B586491.png)

![5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586498.png)

![5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione](/img/structure/B586499.png)

![(1-Methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B586501.png)

![5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586502.png)